![molecular formula C21H17BrN2O3 B214335 5-bromo-3-hydroxy-1-methyl-3-{2-oxo-2-[4-(1H-pyrrol-1-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one](/img/structure/B214335.png)
5-bromo-3-hydroxy-1-methyl-3-{2-oxo-2-[4-(1H-pyrrol-1-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one
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Overview
Description
5-bromo-3-hydroxy-1-methyl-3-{2-oxo-2-[4-(1H-pyrrol-1-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one is a synthetic compound that has been gaining attention in the field of scientific research due to its potential applications in various areas.
Mechanism of Action
The mechanism of action of 5-bromo-3-hydroxy-1-methyl-3-{2-oxo-2-[4-(1H-pyrrol-1-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one involves the inhibition of various cellular pathways, including the PI3K/Akt/mTOR pathway and the NF-κB signaling pathway. The compound has been found to induce apoptosis and autophagy in cancer cells, and to suppress the production of pro-inflammatory cytokines in immune cells.
Biochemical and Physiological Effects:
5-bromo-3-hydroxy-1-methyl-3-{2-oxo-2-[4-(1H-pyrrol-1-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one has been shown to affect various biochemical and physiological processes in cells and organisms. It has been found to modulate the expression of genes involved in cell proliferation, differentiation, and survival. The compound has also been shown to regulate the activity of enzymes involved in metabolism and signaling.
Advantages and Limitations for Lab Experiments
One advantage of using 5-bromo-3-hydroxy-1-methyl-3-{2-oxo-2-[4-(1H-pyrrol-1-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one in lab experiments is its high potency and specificity. The compound can be used at low concentrations to achieve significant effects on cells and organisms. However, one limitation of using this compound is its low solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Future Directions
There are several future directions for the research and development of 5-bromo-3-hydroxy-1-methyl-3-{2-oxo-2-[4-(1H-pyrrol-1-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one. One direction is to explore its potential use in combination with other drugs or therapies for the treatment of various diseases. Another direction is to investigate its effects on different types of cells and organisms, as well as its pharmacokinetics and toxicity. Furthermore, the development of more efficient synthesis methods and analogs of the compound could lead to the discovery of new biological activities and applications.
Synthesis Methods
The synthesis of 5-bromo-3-hydroxy-1-methyl-3-{2-oxo-2-[4-(1H-pyrrol-1-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one involves the reaction of 4-(1H-pyrrol-1-yl)benzaldehyde with ethyl acetoacetate in the presence of a base, followed by bromination and cyclization. The yield of the compound can be improved by optimizing the reaction conditions, such as temperature, reaction time, and solvent.
Scientific Research Applications
5-bromo-3-hydroxy-1-methyl-3-{2-oxo-2-[4-(1H-pyrrol-1-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one has been found to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. It has been studied for its potential use in the treatment of cancer, autoimmune diseases, and viral infections. The compound has also been used as a tool in the study of various biological processes, such as autophagy and apoptosis.
properties
Product Name |
5-bromo-3-hydroxy-1-methyl-3-{2-oxo-2-[4-(1H-pyrrol-1-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one |
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Molecular Formula |
C21H17BrN2O3 |
Molecular Weight |
425.3 g/mol |
IUPAC Name |
5-bromo-3-hydroxy-1-methyl-3-[2-oxo-2-(4-pyrrol-1-ylphenyl)ethyl]indol-2-one |
InChI |
InChI=1S/C21H17BrN2O3/c1-23-18-9-6-15(22)12-17(18)21(27,20(23)26)13-19(25)14-4-7-16(8-5-14)24-10-2-3-11-24/h2-12,27H,13H2,1H3 |
InChI Key |
UHCJTRPBZYPXJH-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C=C(C=C2)Br)C(C1=O)(CC(=O)C3=CC=C(C=C3)N4C=CC=C4)O |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Br)C(C1=O)(CC(=O)C3=CC=C(C=C3)N4C=CC=C4)O |
Origin of Product |
United States |
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